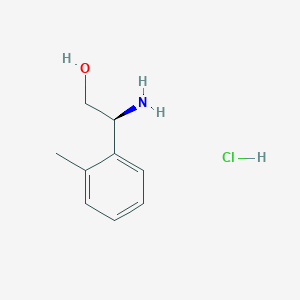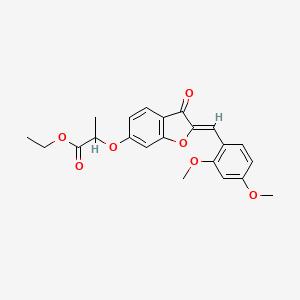
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 6th position, and a dihydro-naphthalenone core. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenones, naphthoquinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the amino group.
6-Methoxy-3,4-dihydro-2H-naphthalen-1-one: Contains a methoxy group instead of an amino group.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Bromine atom at a different position.
Uniqueness
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXSGGNJXNSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)




![3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2745020.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

